molecular formula C10H14N2O B14840895 4-Cyclopropoxy-3-ethylpyridin-2-amine

4-Cyclopropoxy-3-ethylpyridin-2-amine

Cat. No.: B14840895
M. Wt: 178.23 g/mol
InChI Key: MOMYNMDPPBQXBY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-ethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

4-Cyclopropoxy-3-ethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-ethylpyridin-2-amine is unique due to its specific cyclopropoxy and ethyl substituents, which may confer distinct chemical and biological properties compared to other pyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-2-8-9(13-7-3-4-7)5-6-12-10(8)11/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

MOMYNMDPPBQXBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CN=C1N)OC2CC2

Origin of Product

United States

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